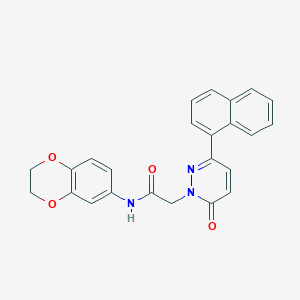
N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is a derivative of oxalamide and has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Promoter for Cu-Catalyzed N-Arylation
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, enabling the synthesis of diverse N-arylated products (Bhunia, De, & Ma, 2022).
Ligand for Copper-Catalyzed Amination
N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been discovered as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This catalytic system enables N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia with moderate to excellent yields, demonstrating high functional group tolerance (Wang, Ling, Zhang, Zhang, & Yao, 2015).
Sensor for Fluorescence Detection of Cations
A novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), has been synthesized and studied for the fluorescence detection of small inorganic cations. This compound demonstrates potential as a sensor due to its ability to undergo electron transfer, which is modulated by the complexation with cations, indicating its applicability in detecting lithium, sodium, barium, magnesium, calcium, and zinc in polar solvents (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Structural and Hirshfeld Surface Analysis
The structural and Hirshfeld surface analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide and its polymorphs have provided insights into their crystallization behaviors and supramolecular interactions. These findings contribute to our understanding of the molecule's structural dynamics and intermolecular interactions, which are crucial for designing materials with specific properties (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).
Synthesis and Catalytic Properties of Ruthenium Complexes
N-Heterocyclic carbene NNC-pincer ligand derivatives, including those related to N1-(pyridin-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, have been explored for their coordination with ruthenium to form complexes exhibiting catalytic properties. These studies shed light on the ligand's versatility in forming metal complexes with potential applications in catalysis (Mejuto, García-Eleno, Guisado‐Barrios, Spasyuk, Gusev, & Peris, 2015).
properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-5-7-16(8-6-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-4-2-3-9-20-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTOQIMWZOHTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)

![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)

![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)

![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)

![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)